molecular formula C17H16BrNO2 B11369565 5-bromo-3-(4-methoxy-3-methylbenzyl)-1,3-dihydro-2H-indol-2-one CAS No. 1033200-91-7

5-bromo-3-(4-methoxy-3-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11369565
CAS No.: 1033200-91-7
M. Wt: 346.2 g/mol
InChI Key: QUCRYDKGFZRQTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-3-(4-methoxy-3-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 4th position, and a methyl group at the 3rd position of the benzyl moiety, attached to the indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-(4-methoxy-3-methylbenzyl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the bromination of 3-(4-methoxy-3-methylbenzyl)-1,3-dihydro-2H-indol-2-one. The starting material can be synthesized through a Friedel-Crafts alkylation reaction, where 4-methoxy-3-methylbenzyl chloride reacts with indole in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of solvents and catalysts that facilitate the bromination and alkylation processes efficiently.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-(4-methoxy-3-methylbenzyl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 3-(4-methoxy-3-methylbenzyl)-1,3-dihydro-2H-indol-2-one.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents.

Major Products Formed

    Oxidation: Formation of 5-bromo-3-(4-formyl-3-methylbenzyl)-1,3-dihydro-2H-indol-2-one.

    Reduction: Formation of 3-(4-methoxy-3-methylbenzyl)-1,3-dihydro-2H-indol-2-one.

    Substitution: Formation of 5-amino-3-(4-methoxy-3-methylbenzyl)-1,3-dihydro-2H-indol-2-one.

Scientific Research Applications

5-bromo-3-(4-methoxy-3-methylbenzyl)-1,3-dihydro-2H-indol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-bromo-3-(4-methoxy-3-methylbenzyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The bromine atom and the indole core play crucial roles in binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-3-(4-methoxy-3-methylbenzyl)-1,3-dihydro-2H-indol-2-one is unique due to the specific substitution pattern on the benzyl moiety, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups provides distinct steric and electronic effects, making it a valuable compound for various research applications.

Properties

CAS No.

1033200-91-7

Molecular Formula

C17H16BrNO2

Molecular Weight

346.2 g/mol

IUPAC Name

5-bromo-3-[(4-methoxy-3-methylphenyl)methyl]-1,3-dihydroindol-2-one

InChI

InChI=1S/C17H16BrNO2/c1-10-7-11(3-6-16(10)21-2)8-14-13-9-12(18)4-5-15(13)19-17(14)20/h3-7,9,14H,8H2,1-2H3,(H,19,20)

InChI Key

QUCRYDKGFZRQTE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC2C3=C(C=CC(=C3)Br)NC2=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.